![molecular formula C13H18Cl2N2O4S B501680 2-(4-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 915910-54-2](/img/structure/B501680.png)
2-(4-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
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Overview
Description
The compound “2-(4-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals . The molecule also contains a sulfonyl group attached to a dichloro-methoxyphenyl group, which could potentially contribute to its reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a sulfonyl group, and a dichloro-methoxyphenyl group. These functional groups could influence the compound’s physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The piperazine ring might undergo reactions typical for secondary amines, while the sulfonyl group could potentially participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could contribute to its solubility in water, while the dichloro-methoxyphenyl group could influence its lipophilicity .Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve investigating its synthesis, characterizing its physical and chemical properties, and exploring its potential biological activities. This could involve in vitro studies, in silico modeling, and potentially in vivo studies, depending on the compound’s safety profile .
properties
IUPAC Name |
2-[4-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O4S/c1-21-12-8-11(15)13(9-10(12)14)22(19,20)17-4-2-16(3-5-17)6-7-18/h8-9,18H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZQZEJMEQMXPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CCO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol |
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